molecular formula C14H15NO3S B4409936 N-(furan-2-ylmethyl)-2-(4-methylsulfanylphenoxy)acetamide

N-(furan-2-ylmethyl)-2-(4-methylsulfanylphenoxy)acetamide

Cat. No.: B4409936
M. Wt: 277.34 g/mol
InChI Key: KGQIPMUIPPXARC-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(4-methylsulfanylphenoxy)acetamide is an organic compound that features a furan ring, a phenoxy group, and an acetamide moiety

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(4-methylsulfanylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-19-13-6-4-11(5-7-13)18-10-14(16)15-9-12-3-2-8-17-12/h2-8H,9-10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGQIPMUIPPXARC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)OCC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-(4-methylsulfanylphenoxy)acetamide typically involves the reaction of 2-(4-methylsulfanylphenoxy)acetic acid with furan-2-ylmethanamine. The reaction is carried out under specific conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-(4-methylsulfanylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The acetamide group can be reduced to form corresponding amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the acetamide group may produce the corresponding amine.

Scientific Research Applications

N-(furan-2-ylmethyl)-2-(4-methylsulfanylphenoxy)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including its role as a pharmacophore in drug design.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-(4-methylsulfanylphenoxy)acetamide involves its interaction with specific molecular targets. The furan ring and phenoxy group can participate in various binding interactions, while the acetamide moiety may form hydrogen bonds with target molecules. These interactions can modulate biological pathways and exert specific effects, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide: Similar structure but lacks the sulfanyl group.

    N-(furan-2-ylmethyl)-2-(4-chlorophenoxy)acetamide: Contains a chlorine atom instead of a methylsulfanyl group.

    N-(furan-2-ylmethyl)-2-(4-methoxyphenoxy)acetamide: Features a methoxy group instead of a methylsulfanyl group.

Uniqueness

N-(furan-2-ylmethyl)-2-(4-methylsulfanylphenoxy)acetamide is unique due to the presence of the methylsulfanyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(furan-2-ylmethyl)-2-(4-methylsulfanylphenoxy)acetamide
Reactant of Route 2
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N-(furan-2-ylmethyl)-2-(4-methylsulfanylphenoxy)acetamide

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